molecular formula C9H4F3NO5S B8309799 2-(((trifluoromethyl)sulfonyl)oxy)-1H-isoindole-1,3(2H)-dione

2-(((trifluoromethyl)sulfonyl)oxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B8309799
M. Wt: 295.19 g/mol
InChI Key: GYXAHUXQRATWDV-UHFFFAOYSA-N
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Patent
US04371605

Procedure details

N-Trifluoromethanesulfonyloxyphthalimide was prepared by the following procedure. To a dried flask equipped with a stirrer, under nitrogen, were added N-hydroxyphthalimide (3.04 g, 18.7 mmol), 60 mL of dried DME, and trifluoromethanesulfonyl chloride (2.00 mL, 18.7 mmol). The mixture was cooled to -15° and triethylamine (3.00 mL, 22 mmol) was added dropwise by syringe. After warming to room temperature, 100 mL of methylene chloride was added and the resulting mixture was washed with 100 mL of 2% aqueous sodium bicarbonate and dried. Evaporation of the solvent gave 4.65 g of crude N-trifluoromethanesulfonyloxyphthalimide: mp 90°-93°. Recrystallization from methylene chloride-hexane gave 2.65 g (48%) of product as shiny white flakes: mp 99°-102°; uv (CH3CN) 220 (47,000), 249 (2090), 297 nm (2290); ir (KBr) 1810 (m), 1750 (vs), 1440 (s), 1240 (s), 1230 (s), 1220 (s), 1115 (m), 940 (m), 860 (m), 695 (s), 585 (m); nmr (CDCl3) 8.10-7.85 (m); 19F nmr (CDCl3) -71.42 ppm (s); mass spectrum 294.9782 (calcd for C9H4NO5F3S: 294.9762).
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].COCCOC.[F:19][C:20]([F:26])([F:25])[S:21](Cl)(=[O:23])=[O:22].C(N(CC)CC)C>C(Cl)Cl>[F:19][C:20]([F:26])([F:25])[S:21]([O:1][N:2]1[C:3](=[O:12])[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]2[C:6]1=[O:7])(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
60 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
2 mL
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-Trifluoromethanesulfonyloxyphthalimide was prepared by the following procedure
CUSTOM
Type
CUSTOM
Details
To a dried flask equipped with a stirrer, under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -15°
WASH
Type
WASH
Details
the resulting mixture was washed with 100 mL of 2% aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)ON1C(C=2C(C1=O)=CC=CC2)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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